Unraveling the Mechanism of Action of AS2863619 Free Base: A Technical Guide
Unraveling the Mechanism of Action of AS2863619 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of AS2863619 free base, focusing on its role in the induction of Foxp3+ regulatory T cells (Tregs). Through the targeted inhibition of CDK8/19, AS2863619 modulates the phosphorylation state of the transcription factor STAT5, leading to the expression of Foxp3 and the conversion of conventional T cells into a regulatory phenotype. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers in immunology and drug development.
Core Mechanism of Action: Inhibition of CDK8/19 and Activation of the STAT5-Foxp3 Axis
AS2863619 exerts its immunomodulatory effects by selectively inhibiting the kinase activity of CDK8 and CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. The primary downstream consequence of CDK8/19 inhibition by AS2863619 in T cells is the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.
The mechanism can be delineated as follows:
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Inhibition of STAT5 Serine Phosphorylation: In activated conventional T cells (Tconv), CDK8 and CDK19 phosphorylate STAT5 at a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is a negative regulatory event that hinders the full activation of STAT5. AS2863619, by inhibiting CDK8/19, prevents this serine phosphorylation.
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Enhancement of STAT5 Tyrosine Phosphorylation: The inhibition of serine phosphorylation by AS2863619 leads to an enhanced and sustained phosphorylation of STAT5 at a critical tyrosine residue in its C-terminal domain. Tyrosine phosphorylation is essential for the dimerization, nuclear translocation, and DNA binding activity of STAT5.
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Induction of Foxp3 Expression: The activated, tyrosine-phosphorylated STAT5 translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS) 0. This binding initiates the transcription of Foxp3, the master transcription factor for Treg lineage commitment.
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Treg Conversion: The resulting expression of Foxp3 drives the conversion of naïve and effector/memory CD4+ and CD8+ T cells into Foxp3+ Tregs. This induction of Tregs by AS2863619 is dependent on Interleukin-2 (IL-2) signaling, which is a known activator of the JAK-STAT5 pathway, but is independent of Transforming Growth Factor-beta (TGF-β).
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of AS2863619.
Table 1: In Vitro Inhibitory and Effector Concentrations
| Parameter | Target/Activity | Value | Reference |
| IC50 | CDK8 | 0.61 nM | |
| IC50 | CDK19 | 4.28 nM | |
| EC50 | Foxp3 induction in Tconv cells | 32.5 nM |
Table 2: In Vivo Efficacy
| Animal Model | Administration | Key Findings | Reference |
| DO11.10 TCR transgenic mice | 30 mg/kg, oral administration | Induction of Foxp3 in antigen-specific T cells | |
| Skin contact hypersensitivity model (DNFB) | 30 mg/kg, daily oral administration for 2 weeks | Dampened secondary response, reduced inflammatory cell infiltration | |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Reduced disease severity |
Signaling Pathways and Experimental Workflows
AS2863619 Signaling Pathway
Caption: Signaling pathway of AS2863619 action.
Experimental Workflow: In Vitro Treg Conversion
Caption: Workflow for in vitro Treg conversion assay.
Detailed Experimental Protocols
In Vitro CDK8/19 Kinase Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of AS2863619 against CDK8/19.
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Reagents:
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Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP (as required for the specific assay, often at Km concentration)
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Substrate (e.g., a generic peptide substrate like Pol2-CTD)
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AS2863619 (serially diluted)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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Procedure:
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Prepare a serial dilution of AS2863619 in DMSO.
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In a 384-well plate, add 5 µL of the kinase buffer containing the enzyme.
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Add 2.5 µL of the serially diluted AS2863619 or DMSO (vehicle control).
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Incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in kinase buffer.
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Incubate for 1 hour at room temperature.
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Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each concentration of AS2863619 and determine the IC50 value using a non-linear regression curve fit.
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STAT5 Phosphorylation Assay by Flow Cytometry
This protocol details the analysis of STAT5 tyrosine phosphorylation in T cells.
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Reagents:
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Isolated mouse or human T cells
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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IL-2
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AS2863619
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Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
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Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)
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Fluorochrome-conjugated antibodies against CD4, and phospho-STAT5 (pY694)
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Flow cytometer
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Procedure:
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Culture T cells in the presence or absence of AS2863619 for a predetermined time (e.g., 22 hours).
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Stimulate the cells with IL-2 (e.g., 100 U/mL) for 15 minutes at 37°C.
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Fix the cells by adding Fixation/Permeabilization solution and incubating for 20 minutes at 4°C.
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Wash the cells twice with Permeabilization/Wash Buffer.
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Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 for 30 minutes at 4°C in the dark.
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Wash the cells twice with Permeabilization/Wash Buffer.
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Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
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Analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.
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In Vitro Treg Conversion Assay
This protocol describes the induction of Foxp3+ Tregs from naive T cells.
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Reagents:
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Spleens and lymph nodes from mice
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Naive CD4+ T cell isolation kit
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Anti-CD3/CD28 Dynabeads
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Recombinant mouse IL-2
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AS2863619
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Foxp3/Transcription Factor Staining Buffer Set
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Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3
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Procedure:
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Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit.
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Culture the naive T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
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Add recombinant mouse IL-2 (e.g., 100 U/mL) to the culture medium.
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Add AS2863619 at various concentrations (e.g., 0.1 to 1000 nM) or DMSO as a vehicle control.
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Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
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Harvest the cells and stain for surface markers CD4 and CD25.
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Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
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Perform intracellular staining for Foxp3.
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Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
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In Vivo Contact Hypersensitivity Model
This protocol outlines the use of AS2863619 in a mouse model of contact hypersensitivity.
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Animals:
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DO11.10 TCR transgenic mice on a BALB/c background
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Reagents:
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2,4-dinitrofluorobenzene (DNFB)
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Acetone and olive oil (4:1 mixture) as a vehicle
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AS2863619 formulated for oral administration
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Procedure:
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Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.
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Treatment: Administer AS2863619 (e.g., 30 mg/kg) or vehicle orally once daily from day 0 to day 13.
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Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of the right ear. Apply vehicle to the left ear as a control.
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Measurement: Measure ear thickness of both ears at 24, 48, and 72 hours after the challenge using a micrometer. The degree of ear swelling is calculated as the difference in ear thickness between the right and left ears.
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Histology and Flow Cytometry: At the end of the experiment, euthanize the mice and collect the ears for histological analysis of inflammatory cell infiltration. Draining lymph nodes can be harvested to analyze the T cell populations by flow cytometry.
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Conclusion
AS2863619 free base represents a novel immunomodulatory agent with a well-defined mechanism of action. By inhibiting CDK8 and CDK19, it tips the balance of STAT5 signaling towards a pro-regulatory state, leading to the induction of Foxp3 and the generation of Tregs. This targeted approach holds significant therapeutic potential for autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of AS2863619 and similar molecules, ultimately advancing the development of new therapies for immune-mediated disorders.
